1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a synthetic compound that belongs to the class of substituted cathinones, which are structurally related to amphetamines and exhibit psychoactive properties. This compound is notable for its potential applications in pharmacology and neuroscience due to its interaction with neurotransmitter systems.
Classification:
The synthesis of 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the following steps:
In industrial settings, automated systems may be employed to monitor temperature and pressure, optimizing yield and purity during large-scale production.
The molecular structure of 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride can be described as follows:
The compound can be represented using SMILES notation as CC(C(=C(C1=CC=C(C=C1)Cl)C2CCCN2)N(C)C)C
.
The compound can participate in various chemical reactions, primarily due to its functional groups:
The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride primarily involves:
Studies suggest that the presence of the pyrrolidine ring enhances binding affinity to these targets compared to similar compounds lacking this moiety.
The physical and chemical properties of 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride include:
Property | Value |
---|---|
Molecular Weight | 276.16 g/mol |
Melting Point | Not readily available |
Solubility | Soluble in water |
Appearance | White crystalline powder |
Stability | Stable under normal conditions |
These properties indicate that the compound is likely to have good solubility in biological systems, which is advantageous for pharmacological applications.
The potential applications of 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride are varied:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2